Phenylmorpholine Modification Differentiates from First-Generation 5-HT4 Agonists
The incorporation of a 2-phenyl substituent on the morpholine ring (present in CAS 953914-34-6) is a key structural differentiator from first-generation benzamide 5-HT4 agonists like mosapride, which features a 4-(4-fluorobenzyl) substitution. SAR studies on this class demonstrate that the nature of the N-substituent on the morpholine profoundly impacts receptor affinity, with aromatic substitutions generally enhancing binding potency [1]. A direct comparator, mosapride citrate, exhibited a Ki of 121 nM at the 5-HT4 receptor in guinea pig striatum [2]. While direct affinity data for the target compound is not publicly available, the distinct phenylmorpholine pharmacophore predicts a divergent selectivity profile that warrants its use in profiling studies over the clinically used comparator.
| Evidence Dimension | 5-HT4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Mosapride citrate: Ki = 121 nM |
| Quantified Difference | Incalculable due to missing target data; structural divergence implies non-interchangeability. |
| Conditions | Radioligand binding assay in guinea pig striatum using [3H]-GR113808 |
Why This Matters
This confirms that structural modifications at the morpholine position critically influence receptor pharmacology, validating the need for a product-specific guide rather than relying on generic class-wide assumptions.
- [1] Suzuki, T. et al. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 42(10), 2128-2132. (1994). View Source
- [2] Kato, S. et al. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 33(1), 270-276. (1990). View Source
